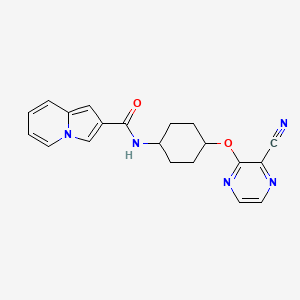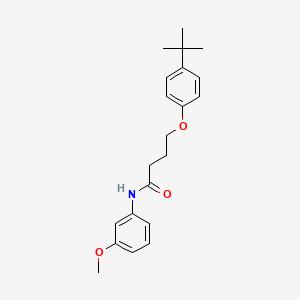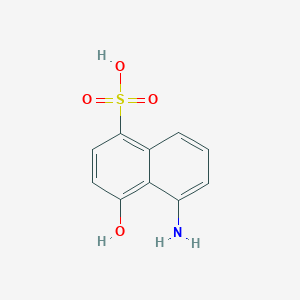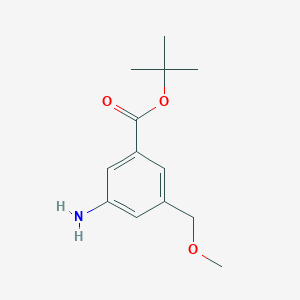![molecular formula C26H26N2O5S B2451397 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide CAS No. 847487-69-8](/img/structure/B2451397.png)
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of dibenzo[b,f][1,4]thiazepine, including those with a structure similar to the compound , exhibit significant antimicrobial activity. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents. The synthesis and characterization of these compounds involve sophisticated techniques like IR, H NMR, and mass spectra, ensuring precise understanding and optimization of their antimicrobial properties (Tailor, Patel, & Malik, 2014).
Anticancer Activity
Several studies have also highlighted the anticancer potential of dibenzo[b,f][1,4]thiazepine derivatives. These compounds have been evaluated against various human cancer cell lines and exhibited potent cytotoxic activities. The synthesis of these compounds involves detailed structural analysis using techniques like NMR and Mass spectra, ensuring precise chemical characterization. The findings suggest that these compounds might act by inhibiting specific biological pathways, such as sirtuins, indicating their potential as targeted anticancer agents (Gudisela et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby blocking the binding of EGF and other activating ligands. This results in inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells .
Biochemical Pathways
The compound’s action on EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation and proliferation, and the PI3K/AKT pathway , which is involved in cell survival and resistance to apoptosis . The compound’s action leads to the downregulation of these pathways, thereby inhibiting the growth and survival of cancer cells .
Result of Action
The compound’s action on EGFR and the subsequent inhibition of downstream pathways result in significant reduction in the growth and survival of cancer cells . In addition, the compound has been found to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This could potentially lead to the induction of apoptosis, or programmed cell death, in the cancer cells .
properties
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGXVTZWSSPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2451317.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)

![Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2451329.png)

![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)